

# Introduction: The Quinoline Scaffold and the Promise of In-Silico Analysis

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## Compound of Interest

Compound Name: 6-Methoxyquinolin-2-amine

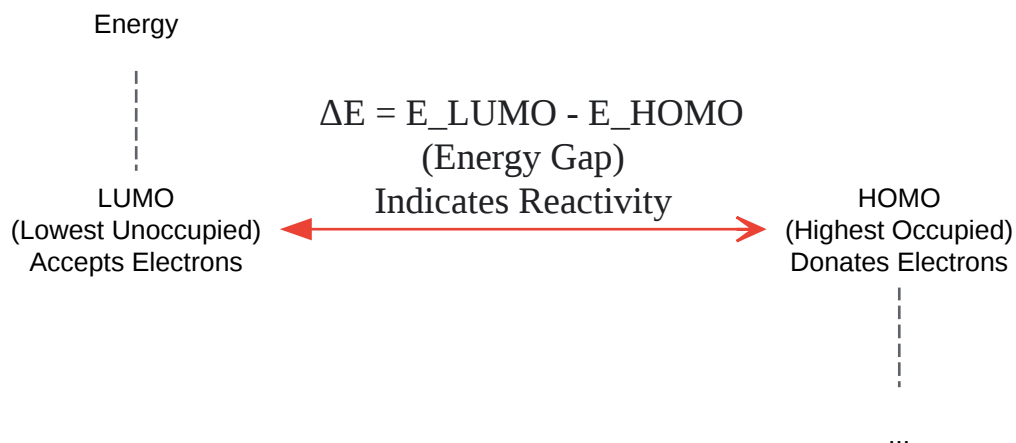
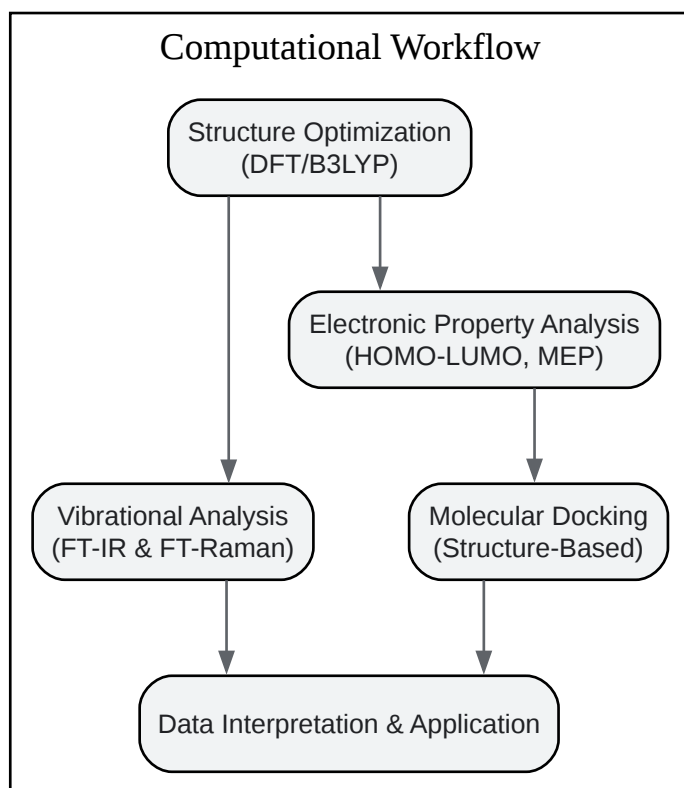
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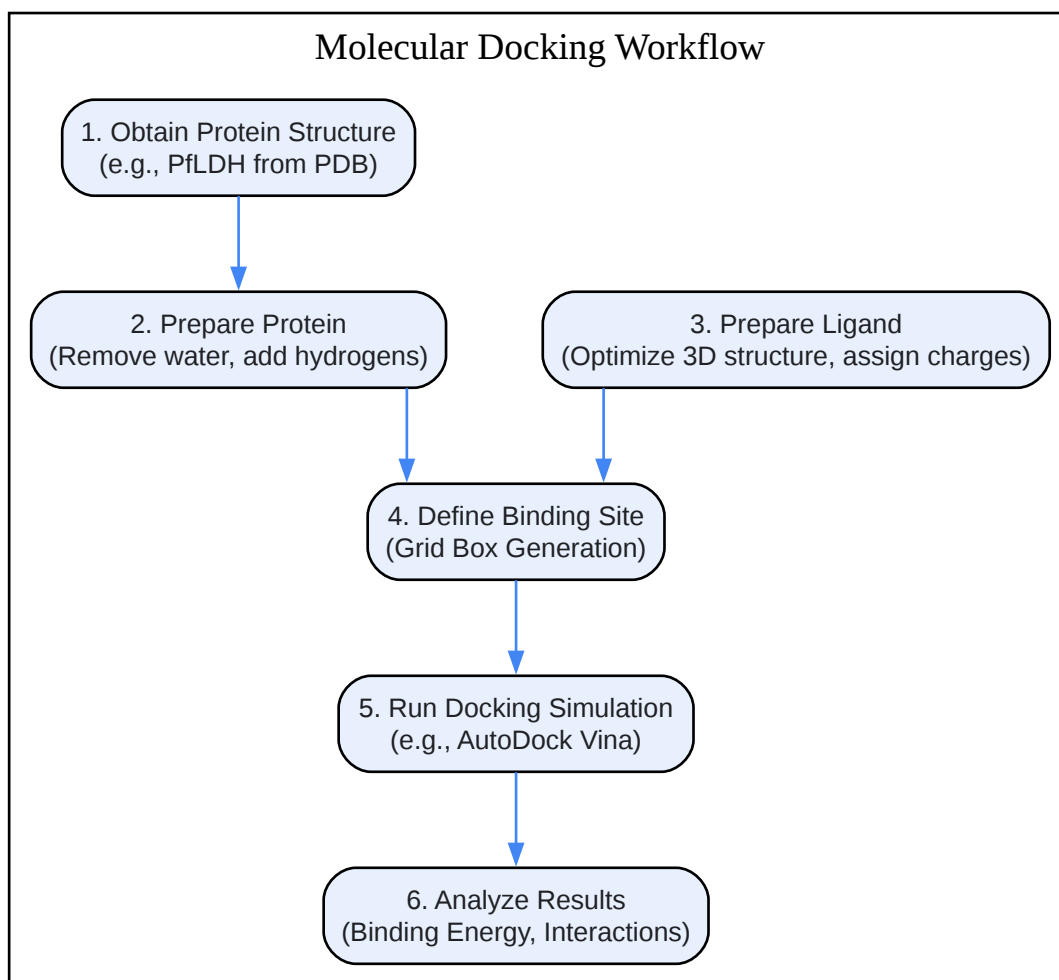
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The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like quinine and primaquine.[1][2] The introduction of substituents, such as the methoxy (-OCH<sub>3</sub>) group at the 6-position and an amine (-NH<sub>2</sub>) group at the 2-position, can significantly modulate the molecule's electronic properties, reactivity, and biological activity. **6-Methoxyquinolin-2-amine** serves as a crucial building block for more complex molecules, including probes for imaging  $\alpha$ -synuclein aggregates implicated in Parkinson's disease.

Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis and experimental testing.[3] These computational methods allow for the elucidation of molecular geometry, vibrational frequencies for spectroscopic analysis, electronic characteristics, and reactivity, providing a deep understanding of the molecule at an atomic level.[4][5] Furthermore, molecular docking simulations can predict the binding affinity and interaction patterns of **6-Methoxyquinolin-2-amine** with biological targets, guiding the design of new and more potent therapeutic agents.[6][7]

This guide outlines the logical workflow for a comprehensive theoretical investigation, from initial geometry optimization to the prediction of potential biological interactions.





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